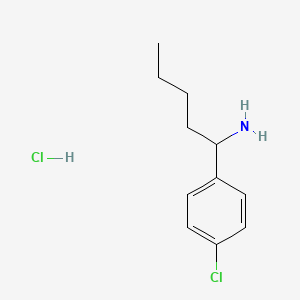

1-(4-Chlorophenyl)pentan-1-amine hydrochloride

Description

Propriétés

IUPAC Name |

1-(4-chlorophenyl)pentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN.ClH/c1-2-3-4-11(13)9-5-7-10(12)8-6-9;/h5-8,11H,2-4,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYYOOYWSKGABHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C1=CC=C(C=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Approach

- Starting Materials: The synthesis typically begins with 4-chlorophenyl derivatives such as 4-chlorophenylpentan-1-one or related ketones.

- Reductive Amination: The key step involves reductive amination of the ketone with ammonia or an amine source to introduce the amine group at the 1-position of the pentyl chain.

- Hydrochloride Salt Formation: The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing stability and crystallinity.

Detailed Preparation Method from Patent Literature

While direct preparation methods for this compound are scarce, closely related processes for analogous compounds such as 1-(4-chlorophenyl)pyrazole derivatives provide insights into efficient synthetic practices:

- A one-pot process involving the dehydrogenation of an intermediate (e.g., l-(4-chlorophenyl)-pyrazolidin-3-one) in a polar aprotic solvent (acetone, acetonitrile, dimethylformamide, dimethyl sulfoxide, tetrahydrofuran) is used.

- The resulting intermediate is reacted directly without isolation with another reagent to form the target compound or related derivatives.

- This method avoids expensive phase transfer catalysts, reduces reaction time, and simplifies work-up, leading to high yields.

Although this patent focuses on pyrazole derivatives, the solvent and reaction condition principles are adaptable to the synthesis of this compound, especially in reductive amination and salt formation steps.

Industrial and Laboratory Preparation Techniques

Reductive Amination

- Procedure: The ketone precursor is reacted with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere).

- Solvents: Polar solvents like methanol, ethanol, or acetonitrile are commonly used.

- Conditions: Mild temperatures (25–50 °C) and controlled pH to favor amine formation.

- Outcome: The reaction yields the corresponding primary amine.

Hydrochloride Salt Formation

- The free amine is dissolved in an organic solvent or water.

- Hydrochloric acid is added dropwise under stirring.

- The salt precipitates and is collected by filtration, washed, and dried.

Data Table: Typical Reaction Conditions for Preparation

| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Reductive Amination | Ketone + NH3 + NaBH3CN or H2/Pd-C catalyst | Methanol, ethanol, or acetonitrile | 25–50 | 4–12 hours | 75–90 | Controlled pH to avoid side reactions |

| Hydrochloride Salt Formation | HCl (aqueous) | Water or ethanol | Room temp | 1–2 hours | >95 | Precipitation of pure salt |

Research Findings and Analysis

- The use of polar aprotic solvents in multi-step synthesis enhances solubility and reaction rates, as demonstrated in related chlorophenyl compound syntheses.

- The one-pot synthesis approach reduces purification steps and waste, improving overall process sustainability and cost-effectiveness.

- Industrial processes scale up reductive amination using continuous flow reactors to optimize temperature and reagent addition, ensuring consistent product quality.

- The hydrochloride salt form improves stability and handling of the amine, facilitating downstream applications in medicinal chemistry.

Summary of Preparation Methods

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Reductive Amination | Conversion of ketone to amine using reducing agents | High selectivity for primary amines | Requires careful control of conditions |

| One-pot multi-step process | Sequential reactions without intermediate isolation | Cost-effective, time-saving | May require optimization for scale-up |

| Hydrochloride salt formation | Acid-base reaction to form stable salt | Enhances purity and stability | Additional purification step |

Analyse Des Réactions Chimiques

1-(4-Chlorophenyl)pentan-1-amine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

1-(4-Chlorophenyl)pentan-1-amine hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and pharmacological studies.

Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications.

Mécanisme D'action

The mechanism of action of 1-(4-Chlorophenyl)pentan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

Structural Variations in Chlorophenyl Substitution

- Sibutramine-Related Compounds: 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-amine hydrochloride (C17H29Cl2NO, MW 334.32): A cyclobutane-containing intermediate for sibutramine synthesis. The cyclobutyl group enhances rigidity, improving binding to serotonin/norepinephrine transporters . Sibutramine Hydrochloride Impurities: Compounds with 2-chloro, 3-chloro, or 4-chlorophenyl groups (e.g., USP Sibutramine Related Compounds A–D) demonstrate that the para-chloro position is essential for therapeutic activity, while ortho/meta substitutions result in impurities .

Chain Length and Branching

- 1-(4-Chlorophenyl)-4-methylpentan-1-amine (C12H18ClN, MW 211.73): A branched analog with a methyl group at the 4-position of the pentyl chain. This branching reduces crystallinity, resulting in a liquid state (vs. solid for linear chains), altering solubility and synthesis handling .

- (R)-1-(4-Chlorophenyl)-N-methylethanamine hydrochloride (C9H13Cl2N, MW 206.11): A shorter ethylamine chain with an N-methyl group. The R-configuration enhances stereoselective binding, but the shorter chain reduces lipophilicity compared to pentyl analogs .

Cyclic and Bicyclic Systems

Substituent Effects on Physicochemical Properties

- 1-(4-Chlorophenyl)-2-phenylethan-1-amine hydrochloride (C14H14ClN, MW 231.73): A phenethylamine derivative with dual aromatic rings. The additional phenyl group enhances π-π stacking interactions but may reduce solubility .

Data Table: Key Comparative Properties

Research Findings and Implications

- Positional Isomerism : The 4-chlorophenyl group in the target compound is pharmacologically favorable, as evidenced by sibutramine’s reliance on this substituent for activity. Ortho/meta isomers are typically impurities .

- Chain Length : Longer chains (e.g., pentyl) improve lipid membrane penetration compared to ethyl or methyl analogs, enhancing bioavailability .

- Cyclic Systems : Cyclobutyl or bicyclo structures (e.g., in sibutramine intermediates) improve target binding but require complex synthesis .

- Stereochemistry : Enantiomeric purity (e.g., R-configuration in ) can significantly alter pharmacological profiles, necessitating precise synthesis control .

Activité Biologique

1-(4-Chlorophenyl)pentan-1-amine hydrochloride, a compound with significant biological activity, has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Chemical Formula : C₁₁H₁₄ClN

- Molecular Weight : 199.69 g/mol

- IUPAC Name : 1-(4-Chlorophenyl)pentan-1-amine; hydrochloride

- CAS Number : 91428-39-6

This compound interacts with various biological targets, influencing cellular pathways and exhibiting diverse pharmacological effects. The compound's mechanism primarily involves:

- Receptor Interaction : It may act on neurotransmitter receptors, particularly those involved in mood regulation and anxiety.

- Enzyme Inhibition : The compound could inhibit specific enzymes related to metabolic pathways, potentially affecting cellular metabolism and proliferation.

Biological Activities

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. A study highlighted its effectiveness against Escherichia coli and Candida albicans, suggesting potential use in treating infections caused by these microorganisms.

Anticancer Potential

Recent investigations have explored the anticancer properties of this compound. In vitro studies demonstrated that the compound significantly reduced cell viability in various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The structure-activity relationship (SAR) suggests that modifications to the phenyl ring enhance its cytotoxic effects .

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| A549 | 12.5 | Moderate |

| HeLa | 10.0 | High |

| MCF7 | 15.0 | Moderate |

Neuropharmacological Effects

The compound has been studied for its potential neuropharmacological effects, particularly in models of anxiety and depression. Animal studies indicate that administration leads to a significant reduction in anxiety-like behaviors, suggesting a possible role as an anxiolytic agent .

Case Studies

Several case studies have documented the effects of this compound:

- Antimicrobial Efficacy :

- Anticancer Activity :

- Neuropharmacological Assessment :

Q & A

Basic: What are the recommended methods for synthesizing 1-(4-Chlorophenyl)pentan-1-amine hydrochloride, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves reductive amination of 4-chlorophenylpentan-1-one using ammonium acetate and a reducing agent like sodium cyanoborohydride. Optimization includes:

- Temperature control : Maintaining 40–60°C to balance reaction rate and byproduct formation .

- Solvent selection : Polar aprotic solvents (e.g., methanol or ethanol) enhance solubility and reaction efficiency.

- Purification : Column chromatography with silica gel (eluent: dichloromethane/methanol gradient) ensures high purity .

Validate intermediates via -NMR to confirm the reduction of the ketone to the amine.

Basic: How can researchers characterize the crystalline structure of this compound?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use the SHELXL program for refinement, leveraging features like:

- Hydrogen bonding analysis : To map intermolecular interactions in the crystal lattice.

- Thermal ellipsoid plots : For visualizing atomic displacement parameters .

Supplement with powder XRD to confirm phase homogeneity and FT-IR to identify functional groups (e.g., NH stretch at ~2500 cm) .

Advanced: How do stereochemical variations in related compounds affect biological activity, and how can this be studied for this compound?

Answer:

Stereochemistry impacts receptor binding affinity. For example, analogs with cyclopropyl or branched alkyl chains show altered interactions with ion channels (e.g., voltage-gated Na channels) . Methods include:

- Chiral HPLC : To resolve enantiomers and assess purity .

- Molecular docking : Use software like AutoDock Vina to simulate binding to targets such as serotonin transporters .

Compare results with deuterated analogs (e.g., -labeled derivatives) to study metabolic stability .

Advanced: What analytical strategies resolve contradictions in purity assessments between HPLC and mass spectrometry data?

Answer:

Discrepancies often arise from:

- Ion suppression in MS : Use matrix-matched calibration to mitigate .

- HPLC column selectivity : Employ orthogonal methods (e.g., HILIC vs. reversed-phase) .

Validate with NMR spectroscopy, focusing on residual solvent peaks (e.g., DMSO-d at 2.5 ppm) and integration ratios for amine protons .

Basic: How is this compound used as a reference standard in forensic or pharmacological studies?

Answer:

As a certified reference material (CRM), it is applied in:

- Method validation : For LC-MS/MS quantification of structurally similar drugs (e.g., sibutramine analogs) .

- Cross-reactivity studies : To assess antibody specificity in immunoassays .

Ensure traceability to pharmacopeial standards (USP/EP) via collaborative trials .

Advanced: What are the challenges in studying the compound’s interactions with voltage-gated ion channels, and how can they be addressed?

Answer:

Challenges include:

- Low solubility : Use dimethyl sulfoxide (DMSO) at <0.1% to avoid cellular toxicity .

- Signal interference : Apply patch-clamp electrophysiology with intracellular Cs to block K currents .

Combine with fluorescent probes (e.g., Fluo-4 for Ca flux) to correlate ion channel modulation with secondary signaling .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves and goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of hydrochloride vapors .

- Waste disposal : Neutralize with 1M NaOH before discarding aqueous solutions .

Advanced: How can researchers investigate the compound’s metabolic pathways in vitro?

Answer:

- Liver microsome assays : Incubate with NADPH and human hepatocytes to identify Phase I metabolites .

- LC-HRMS : Detect hydroxylated or N-dealkylated products with mass accuracy <5 ppm .

Compare with deuterated analogs to confirm metabolic soft spots .

Basic: What spectroscopic techniques are most effective for quantifying trace impurities?

Answer:

- HPLC-UV : Use a C18 column and 255 nm detection (λ for chlorophenyl groups) .

- GC-MS : For volatile impurities (e.g., residual solvents), employ a DB-5MS column and EI ionization .

Validate limits of detection (LOD) via spike-recovery experiments .

Advanced: How does the compound’s logP value influence its pharmacokinetic profile, and how can this be modeled?

Answer:

A logP ~2.5 (predicted via ChemDraw) suggests moderate lipophilicity, favoring blood-brain barrier penetration. Use:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.